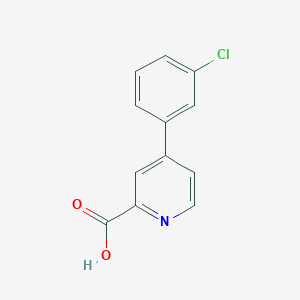
N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide is a complex organic compound that features an indole moiety linked to a phenoxypropanamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Phenoxypropanamide: The phenoxypropanamide moiety is synthesized by reacting 4-(trifluoromethylthio)phenol with 2-bromo-1-chloropropane in the presence of a base.
Coupling Reaction: Finally, the indole derivative is coupled with the phenoxypropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole or phenoxy derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups.
科学研究应用
N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
N-(2-Indol-3-ylethyl)-2-(4-methylthio)phenoxy)propanamide: Similar structure but with a methylthio group instead of a trifluoromethylthio group.
N-(2-Indol-3-ylethyl)-2-(4-chlorophenoxy)propanamide: Contains a chlorophenoxy group instead of a trifluoromethylthio group.
Uniqueness
N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(trifluoromethylsulfanyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-13(27-15-6-8-16(9-7-15)28-20(21,22)23)19(26)24-11-10-14-12-25-18-5-3-2-4-17(14)18/h2-9,12-13,25H,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTFLEGPVNRPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)OC3=CC=C(C=C3)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)
![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
![Benzeneacetic acid, 4-cyano-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaR)-](/img/structure/B6363362.png)
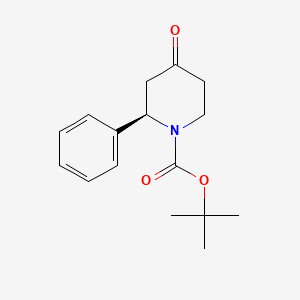
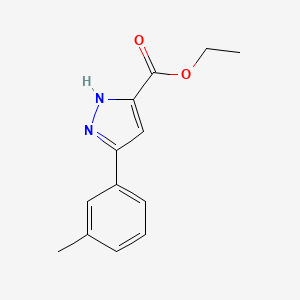


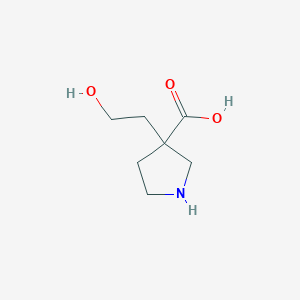
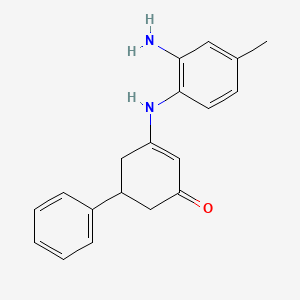
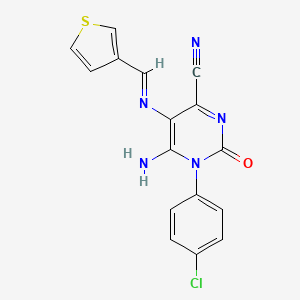
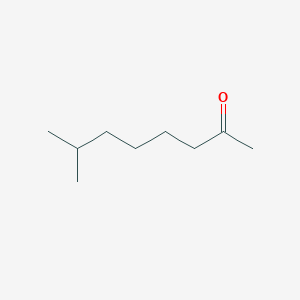
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
